molecular formula C24H26N4OS B2869398 4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894035-24-6

4-butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2869398
CAS No.: 894035-24-6
M. Wt: 418.56
InChI Key: WYDIMPOYNGWVQJ-UHFFFAOYSA-N
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Description

4-Butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a benzamide moiety. The structure includes:

  • A meta-tolyl (m-tolyl) substituent at position 2 of the thiazolo-triazole ring, introducing steric bulk and lipophilicity.
  • A 4-butylbenzamide group linked via an ethyl chain to position 6 of the thiazolo-triazole, enhancing solubility and modulating receptor interactions.

While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., thiazolo-triazoles with chlorophenyl or methoxyphenyl groups) are synthesized via cyclization reactions involving thioureas or thioxo intermediates, followed by functionalization with benzoyl isothiocyanate .

Properties

IUPAC Name

4-butyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4OS/c1-3-4-7-18-9-11-19(12-10-18)23(29)25-14-13-21-16-30-24-26-22(27-28(21)24)20-8-5-6-17(2)15-20/h5-6,8-12,15-16H,3-4,7,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDIMPOYNGWVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues of Thiazolo[3,2-b][1,2,4]Triazole Derivatives

Key structural variations among similar compounds include substituents on the thiazolo-triazole core and benzamide side chains.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Thiazolo-Triazole Core Benzamide Side Chain Melting Point (°C) Yield (%) Key Spectral Data (13C NMR, ESI+-MS) Reference
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (5b) 4-Chlorophenyl, Phenyl N/A 143–145 76 δ 165.78 (C-8), 157.51 (C-2)
2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b) 4-Methoxyphenyl, Phenyl N/A 140–142 96 δ 160.58 (C-4'), 55.28 (OCH3)
N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide Ethyl-triazolo-thiadiazole 2-Methylbenzamide N/A N/A Molar mass: 363.44 g/mol
Target Compound: 4-Butyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide m-Tolyl 4-Butylbenzamide (ethyl link) Not Reported Not Reported Not Reported N/A
Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in 5b) increase melting points compared to electron-donating groups (e.g., 4-methoxyphenyl in 9b) .
  • The m-tolyl group in the target compound may enhance lipophilicity and metabolic stability compared to phenyl or chlorophenyl analogues.

Benzamide Side Chain :

  • The 4-butylbenzamide moiety in the target compound likely improves membrane permeability compared to simpler benzamide derivatives (e.g., 2-methylbenzamide in ).
  • The ethyl linker may reduce steric hindrance, facilitating receptor binding.

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